molecular formula C17H23ClN2O3 B7917027 [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7917027
M. Wt: 338.8 g/mol
InChI Key: BTDLBJJSQPDNRM-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic carbamate derivative designed for research and development applications, particularly in medicinal chemistry. Its structure features a piperidine core substituted with a 2-chloroacetyl group and a methyl-carbamic acid benzyl ester. The chloroacetyl group is a key reactive site, conferring electrophilic properties that make this compound a valuable intermediate for further chemical derivatization, such as nucleophilic substitution reactions to create novel amides and sulfonamides for library synthesis . This compound is primarily investigated as a building block in drug discovery, especially in the development of kinase inhibitors . The piperidine scaffold is a common pharmacophore in active pharmaceutical ingredients, and its inclusion aims to enhance binding interactions with biological targets. The benzyl ester group can serve as a protecting group for the carbamate functionality, which can be strategically removed in multi-step synthetic sequences to unveil other reactive groups . Applications: • Serves as a key synthetic intermediate in organic and medicinal chemistry research. • Used in the design and synthesis of potential protease inhibitors and other biologically active molecules . • Acts as a precursor for the development of compound libraries for high-throughput screening. Safety and Handling: This product is strictly for research use only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses . Similar research compounds are classified with hazard statements including Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-15-5-3-2-4-6-15)12-14-7-9-20(10-8-14)16(21)11-18/h2-6,14H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDLBJJSQPDNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Glutaraldehyde

Glutaraldehyde undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to yield 4-methylaminopiperidine. This method achieves ~78% yield under anhydrous methanol at 0–5°C. Alternatives include catalytic hydrogenation with Pd/C or Raney nickel, though these require higher pressures (3–5 atm H₂).

Cyclization of δ-Valerolactam

δ-Valerolactam reacts with methylamine hydrochloride in toluene under reflux (110°C) for 12 hours, followed by reduction with lithium aluminum hydride (LiAlH₄) to form 4-methylaminopiperidine. This route offers superior regioselectivity (>95%) but demands rigorous moisture exclusion.

Table 1: Comparison of Piperidine Core Synthesis Methods

MethodReagentsConditionsYieldSelectivity
Reductive AminationGlutaraldehyde, NaBH₃CN0–5°C, MeOH78%85%
δ-Valerolactam CyclizationLiAlH₄, Methylamine110°C, Toluene82%>95%

The introduction of the 2-chloroacetyl group proceeds via nucleophilic acyl substitution. Key considerations include:

Reagent Selection

Chloroacetyl chloride (ClCH₂COCl) is preferred over bromoacetyl analogs due to cost and reactivity. Reactions are conducted in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving 89–92% conversion at −10°C. Excess ClCH₂COCl (1.5 equiv) ensures complete substitution of the piperidine’s secondary amine.

Solvent Effects

Polar aprotic solvents like DCM or THF improve solubility, while ethereal solvents (diethyl ether) reduce side reactions. Elevated temperatures (>25°C) promote N-alkylation byproducts, necessitating cryogenic conditions.

Critical Parameter

  • Reaction Time : 4–6 hours for completion (monitored via TLC, Rf = 0.45 in ethyl acetate/hexane 1:2).

Carbamate Formation via Benzyl Protection

The final step involves installing the methyl-carbamic acid benzyl ester group:

Benzyl Chloroformate Coupling

A two-phase system (water/DCM) with benzyl chloroformate (Cbz-Cl) and sodium bicarbonate (NaHCO₃) facilitates carbamate formation. The methylamine group reacts selectively at 0°C, yielding 76–81% product. Alternatives like EDCI/HOBt coupling are less efficient (<65% yield).

Steric Hindrance Mitigation

Bulky substituents on the piperidine ring necessitate slow reagent addition (1–2 hours) to prevent dimerization. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by 30%.

Table 2: Carbamation Reaction Optimization

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature0°C0°C with DMAP+12%
SolventDCMDCM/Water (biphasic)+8%
Reagent Addition RateBolusDropwise (1–2 h)+15%

Industrial-Scale Purification Strategies

Crystallization vs. Chromatography

  • Crystallization : Ethanol/water (3:1) at −20°C affords 95% purity after two recrystallizations.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) achieves >99% purity but is cost-prohibitive for large batches.

Quality Control Metrics

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

  • NMR : Key signals include δ 4.45 (s, 2H, CH₂Cl), δ 3.72 (m, 1H, piperidine-H), and δ 7.32 (m, 5H, benzyl).

Chemical Reactions Analysis

Hydrolytic Reactions

Hydrolysis is a predominant reaction pathway for this compound, affecting both the benzyl ester and carbamate groups.

Benzyl Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acidic conditions : Concentrated HCl or H₂SO₄ in aqueous ethanol (60–80°C, 4–6 hours).

  • Basic conditions : NaOH (1–2 M) in methanol/water (room temperature, 2–3 hours).

ConditionsReagentsTemperatureTimeProduct
Acidic hydrolysisHCl (conc.), EtOH/H₂O60–80°C4–6 hCarboxylic acid derivative
Basic hydrolysisNaOH (1–2 M), MeOH/H₂ORT2–3 hCarboxylic acid salt

Carbamate Hydrolysis

The methyl carbamate group is hydrolyzed under strongly acidic or basic conditions to release methylamine and benzyl alcohol. For instance:

  • Strong acid (e.g., H₂SO₄) : Leads to cleavage of the carbamate bond at elevated temperatures (80–100°C) .

  • Strong base (e.g., KOH) : Accelerates hydrolysis via nucleophilic attack on the carbonyl carbon .

Nucleophilic Substitution at the Chloroacetyl Group

The electron-withdrawing chloro group enhances the electrophilicity of the adjacent carbonyl, enabling nucleophilic substitution (Sₙ2 mechanism):

NucleophileConditionsProduct
Amines (e.g., NH₃)DMF, 60°C, 6–8 hSubstituted amide derivatives
Thiols (e.g., RSH)EtOH, RT, 12 hThioester analogs
AlkoxidesAnhydrous THF, 0–5°CEther-linked compounds

Reactions with amines are particularly significant for generating bioactive analogs, such as protease inhibitors or receptor antagonists.

Reduction Reactions

The chloroacetyl carbonyl group can be reduced to a methylene group using strong reducing agents:

Reducing AgentConditionsProduct
LiAlH₄Dry THF, reflux, 2 h2-Chloroethyl-piperidine derivative
NaBH₄/CeCl₃MeOH, 0°C, 1 hPartial reduction observed

LiAlH₄ achieves complete reduction, while NaBH₄ requires additives like CeCl₃ for partial activity.

Stability and Side Reactions

The compound demonstrates sensitivity to:

  • pH extremes : Degrades rapidly in solutions with pH < 2 or > 10.

  • Heat : Prolonged heating (>80°C) induces decomposition, forming piperidine byproducts via retro-Mannich pathways .

  • Light : UV exposure accelerates chloroacetyl group decomposition, necessitating storage in amber containers.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends among related compounds:

CompoundChloroacetyl ReactivityCarbamate StabilityPiperidine Ring Impact
Benzyl carbamateN/AModerateN/A
1-(2-Chloroacetyl)piperidineHighN/AEnhances electrophilicity
Target compound HighLow (acid-sensitive)Modulates steric effects

The piperidine ring in the target compound introduces steric hindrance, slightly slowing nucleophilic substitution compared to simpler analogs .

Mechanistic Insights

  • Carbamate hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the benzyl ester’s electron-donating effects .

  • Chloroacetyl substitution : The Sₙ2 transition state benefits from the piperidine ring’s conformational flexibility, which aligns the leaving group (Cl⁻) and nucleophile.

Scientific Research Applications

P2X7 Receptor Inhibition

The compound has been identified as a potential inhibitor of the P2X7 receptor, which plays a crucial role in inflammatory processes and pain perception. Research indicates that targeting this receptor could lead to new therapeutic strategies for conditions such as chronic pain and inflammatory diseases .

Anticancer Activity

Studies have shown that derivatives of piperidine compounds exhibit anticancer properties. [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation into its mechanisms of action and efficacy in vivo .

Neurological Disorders

Given its structure, this compound may also have implications in treating neurological disorders. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for the development of drugs aimed at conditions like schizophrenia or depression .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent acylation reactions. Variations in substituents can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Derivative Activity Reference
N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-methylbenzamideP2X7 inhibition
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl esterAnticancer

Case Study 1: P2X7 Receptor Inhibition

In a study examining the effects of various benzamide derivatives on the P2X7 receptor, this compound was shown to significantly reduce receptor activity in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Anticancer Properties

A series of experiments conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, leading to apoptosis in treated cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid ethyl ester: Similar structure with an ethyl ester instead of a benzyl ester.

    [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid phenyl ester: Similar structure with a phenyl ester instead of a benzyl ester.

    [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid methyl ester: Similar structure with a methyl ester instead of a benzyl ester.

Uniqueness

The uniqueness of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester lies in its specific combination of functional groups, which provides a balance of reactivity and stability. The benzyl ester group offers distinct steric and electronic properties compared to other ester groups, influencing the compound’s reactivity and interactions in various applications.

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloroacetyl group and a benzyl ester moiety. The structural formula can be represented as follows:

C16H20ClN2O3\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_3

This structure allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Research indicates that piperidine derivatives can exhibit a range of biological activities, including:

  • Cholinesterase Inhibition : Compounds similar to the target compound have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Some piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have indicated that certain derivatives exhibit apoptosis-inducing properties in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .
  • Antagonism of Chemokine Receptors : The structure-activity relationship (SAR) studies on related benzyl-piperidines reveal their effectiveness as antagonists for CC chemokine receptors, which are involved in inflammatory processes .

Case Studies and Research Findings

StudyFindings
Study on Cholinesterase Inhibition A study demonstrated that piperidine derivatives could effectively inhibit AChE, suggesting potential applications in treating Alzheimer's disease. The compounds showed varied inhibition potency based on structural modifications .
Anticancer Activity Assessment Research indicated that certain piperidine derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The mechanism involved apoptosis induction and cell cycle arrest .
CCR3 Antagonism SAR studies revealed that N-(alkyl)benzylpiperidines serve as effective CCR3 antagonists, displaying potent inhibition of eotaxin-induced eosinophil chemotaxis. This suggests potential applications in treating allergic conditions .

Pharmacological Applications

The pharmacological implications of this compound are broad:

  • Neurodegenerative Diseases : Given its cholinesterase inhibitory activity, this compound may be explored as a therapeutic agent in Alzheimer's disease.
  • Cancer Treatment : Its cytotoxic properties warrant further investigation into its use as an anticancer agent.
  • Inflammatory Disorders : Its ability to act as a CCR3 antagonist may provide new avenues for treating conditions characterized by eosinophil-mediated inflammation.

Q & A

What synthetic methodologies are reported for the preparation of [compound]?

Level: Basic
Methodological Answer:
The compound can be synthesized via multi-step reactions involving piperidine derivatives and chloroacetyl intermediates. A common approach includes:

  • Step 1: Functionalization of the piperidine ring at the 4-position using benzyl ester protection (e.g., Cbz or Boc groups) to enhance regioselectivity .
  • Step 2: Introduction of the chloroacetyl moiety via nucleophilic substitution or coupling reactions. For example, chloroacetylation under inert atmospheres with palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos improves yield .
  • Step 3: Final deprotection or esterification steps, monitored by TLC or HPLC .
    Key reagents include tert-butyl esters, K₂CO₃ for base-mediated reactions, and methanol/acetic acid buffer systems for pH control .

Which spectroscopic and chromatographic techniques are recommended for characterizing [compound]?

Level: Basic
Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR: Assign peaks for the piperidine ring (δ 1.5–3.5 ppm for CH₂ groups) and benzyl ester aromatic protons (δ 7.2–7.4 ppm) .
    • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and chloroacetyl C-Cl vibrations (~650 cm⁻¹) .
    • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Purity Analysis:
    • HPLC: Use C18 columns with methanol/buffer mobile phases (65:35 v/v, pH 4.6) for retention time consistency .
    • X-ray Crystallography: Resolve stereochemistry and confirm bond angles (e.g., C-Cl bond length ~1.79 Å) .

How can researchers optimize reaction yields during the synthesis of [compound] under varying catalytic conditions?

Level: Advanced
Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance coupling efficiency in chloroacetylation steps. Yields improve at 80–100°C in tert-butanol .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions, balancing reaction rate and byproduct formation .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates (e.g., piperidine amines) .
  • Workup Strategies: Employ extraction with ethyl acetate and silica gel chromatography to isolate the product from unreacted starting materials .

What strategies exist for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for [compound]?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Compare experimental NMR data with DFT-calculated shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify discrepancies in piperidine ring conformers .
  • Dynamic Effects: Account for temperature-dependent rotamer populations (e.g., benzyl ester rotation) by acquiring variable-temperature NMR spectra .
  • Crystallographic Validation: Use single-crystal X-ray structures to resolve ambiguities in stereochemistry or bond hybridization .
  • Statistical Analysis: Apply multivariate regression to correlate solvent polarity with observed chemical shifts .

How can the reactivity of the chloroacetyl moiety in [compound] be systematically studied for derivatization?

Level: Advanced
Methodological Answer:

  • Kinetic Studies: Monitor nucleophilic substitutions (e.g., with piperidine or thiols) via in situ FTIR to determine rate constants under varying pH (4–9) .
  • Competitive Reactions: Compare reactivity with alternative electrophiles (e.g., bromoacetyl analogs) using LC-MS to track product distributions .
  • Computational Modeling: Simulate transition states (e.g., using Gaussian) to predict regioselectivity in SN2 reactions .
  • Byproduct Analysis: Identify hydrolysis products (e.g., chloroacetic acid) via GC-MS to assess stability in aqueous conditions .

What experimental designs are recommended for studying the thermal stability of [compound]?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss (%) under N₂ at 10°C/min to determine decomposition onset temperatures (typically >150°C for benzyl esters) .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions and exothermic/endothermic events (e.g., melting points correlated with crystallinity) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC purity checks .

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